molecular formula C13H20N2 B5681726 1-Methyl-4-[(2-methylphenyl)methyl]piperazine

1-Methyl-4-[(2-methylphenyl)methyl]piperazine

Cat. No.: B5681726
M. Wt: 204.31 g/mol
InChI Key: ASNZWAPWDAKYIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Methyl-4-[(2-methylphenyl)methyl]piperazine is a chemical compound belonging to the piperazine family. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of a methyl group and a 2-methylphenylmethyl group attached to the piperazine ring. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities .

Preparation Methods

The synthesis of 1-Methyl-4-[(2-methylphenyl)methyl]piperazine can be achieved through several methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which can be further deprotected to yield the desired compound . Another method includes the aza-Michael addition between protected 1,2-diamines and in situ generated sulfonium salts . Industrial production methods often involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.

Chemical Reactions Analysis

1-Methyl-4-[(2-methylphenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl or phenyl groups can be replaced by other substituents under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions can lead to the formation of more complex piperazine derivatives.

Common reagents and conditions used in these reactions include basic or acidic environments, catalysts, and specific temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Methyl-4-[(2-methylphenyl)methyl]piperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Piperazine derivatives are known for their pharmaceutical applications, and this compound is investigated for its potential use in drug development.

    Industry: It is used in the production of various chemical intermediates and as a reagent in organic synthesis.

Mechanism of Action

The mechanism of action of 1-Methyl-4-[(2-methylphenyl)methyl]piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways . The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure-activity relationship.

Comparison with Similar Compounds

1-Methyl-4-[(2-methylphenyl)methyl]piperazine can be compared with other similar compounds, such as:

  • 1-Methyl-4-phenylpiperazine
  • 1-(4-Methylphenyl)piperazine
  • 1-(4-Bromophenyl)-4-[(2-methylphenyl)methyl]piperazine

These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties. For instance, 1-Methyl-4-phenylpiperazine and 1-(4-Methylphenyl)piperazine have been shown to have lower toxicity compared to 1-phenylpiperazine, suggesting potential for future applications .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its synthesis, chemical reactions, and applications make it a valuable subject of study in chemistry, biology, medicine, and industry. Understanding its mechanism of action and comparing it with similar compounds can further enhance its utility and pave the way for new discoveries.

Properties

IUPAC Name

1-methyl-4-[(2-methylphenyl)methyl]piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2/c1-12-5-3-4-6-13(12)11-15-9-7-14(2)8-10-15/h3-6H,7-11H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASNZWAPWDAKYIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2CCN(CC2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.